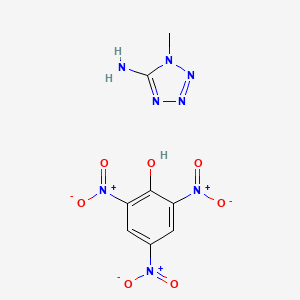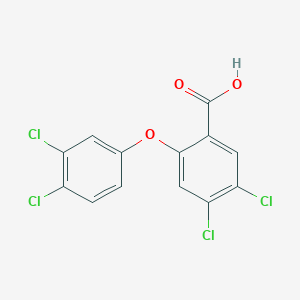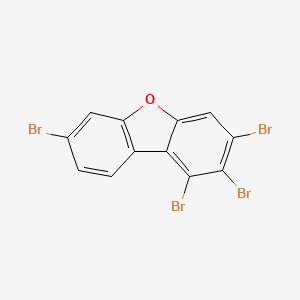
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as antiemetic and antipsychotic agents. This compound features a chloro and hydroxy substitution on the benzamide core, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-hydroxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Acylation: The amine group is acylated with 5-isopropyl-2-methylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Chemistry: This method allows for the efficient and scalable synthesis of the compound by continuously feeding reactants through a reactor.
Catalysis: The use of catalysts can enhance the reaction rates and selectivity, making the process more efficient.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: The major product is 5-chloro-2-oxo-N-(5-isopropyl-2-methylphenyl)benzamide.
Reduction: The major product is 2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Substitution: The major product depends on the nucleophile used, such as 5-methoxy-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide.
Applications De Recherche Scientifique
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the isopropyl and methyl substitutions, which can affect its reactivity and biological activity.
2-Hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide: Lacks the chloro substitution, which can influence its chemical properties.
Uniqueness
5-Chloro-2-hydroxy-N-(5-isopropyl-2-methylphenyl)benzamide is unique due to the presence of both chloro and hydroxy groups, as well as the isopropyl and methyl substitutions. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
634185-17-4 |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
5-chloro-2-hydroxy-N-(2-methyl-5-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)12-5-4-11(3)15(8-12)19-17(21)14-9-13(18)6-7-16(14)20/h4-10,20H,1-3H3,(H,19,21) |
Clé InChI |
YGCZINGVTVBYKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)


![{(1S)-2-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-1-methoxyethyl}benzene](/img/structure/B15168140.png)






![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)

![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)
